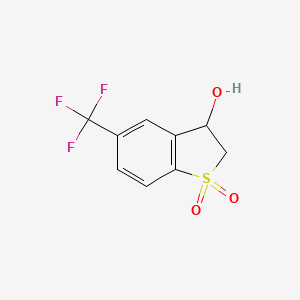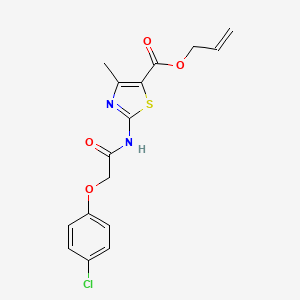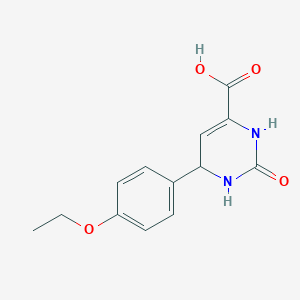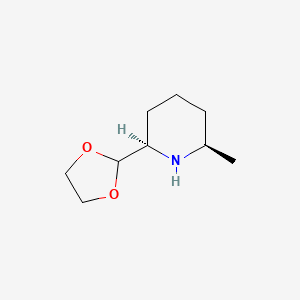![molecular formula C27H23N5O3 B2355237 2-([1,1'-biphenyl]-4-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1207060-43-2](/img/structure/B2355237.png)
2-([1,1'-biphenyl]-4-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-([1,1’-biphenyl]-4-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide .Molecular Structure Analysis
The dihydropyrimidine ring in similar compounds adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis
The reactions of similar compounds with various amines and hydrazine hydrate have been studied . For example, when ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with hydrazine hydrate, it produced 2-hydrazinyl-6-methylpyrimidin-4(3H)-one .Scientific Research Applications
Catalytic Synthesis and Antioxidant Agents
A study by Prabakaran, Manivarman, and Bharanidharan (2021) involved the catalytic synthesis of novel chalcone derivatives, demonstrating potential antioxidant activities. Their research on various substituted acetophenes highlights the significance of such compounds in the development of antioxidants (Prabakaran, Manivarman, & Bharanidharan, 2021).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives. Their study revealed significant antioxidant activities in these complexes, emphasizing the potential of such compounds in the field of biochemistry and pharmacology (Chkirate et al., 2019).
Crystal Structure and Biological Activity
A 2016 study by Jingqian et al. focused on the synthesis and characterization of a compound similar to 2-([1,1'-biphenyl]-4-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide. They found that it exhibited moderate herbicidal and fungicidal activities, highlighting the diverse applications of such compounds in agriculture and pest control (Jingqian et al., 2016).
Synthesis of Novel Derivatives and Computational Studies
Sebhaoui et al. (2020) reported the synthesis of new compounds related to the given chemical structure. Their research, which included Hirshfeld surface analysis and computational studies, adds to the understanding of the molecular interactions and potential applications of such derivatives in medicinal chemistry (Sebhaoui et al., 2020).
Imaging Applications in PET Scans
Dollé et al. (2008) explored the use of a related compound as a selective radioligand for imaging the translocator protein (18 kDa) with PET scans. This study underscores the potential of such compounds in diagnostic imaging and neurology (Dollé et al., 2008).
Synthesis of Pyridine and Naphthyridine Derivatives
A study by Abdelrazek et al. (2010) focused on synthesizing novel pyridine and naphthyridine derivatives. Their work contributes to the understanding of chemical synthesis processes and the potential pharmacological applications of these derivatives (Abdelrazek et al., 2010).
Antimicrobial Activity of Chitosan Schiff Bases
Hamed et al. (2020) synthesized chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives. Their research indicated significant antimicrobial activities, showcasing the potential of such compounds in combating infections (Hamed et al., 2020).
Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents. Their study provides insights into the therapeutic potential of these compounds in oncology and inflammation treatment (Rahmouni et al., 2016).
properties
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O3/c1-2-21-16-26(34)30-27(28-21)32-24(17-22(31-32)23-9-6-14-35-23)29-25(33)15-18-10-12-20(13-11-18)19-7-4-3-5-8-19/h3-14,16-17H,2,15H2,1H3,(H,29,33)(H,28,30,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOHZJFPUNRCCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 4-[2-[5-(2-ethoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]piperazine-1-carboxylate](/img/structure/B2355159.png)
![4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid](/img/structure/B2355161.png)
![N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2355165.png)
![2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355167.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2355172.png)

![2-{[2-(2-Methoxyphenoxy)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2355176.png)
